4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile
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Overview
Description
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbonitrile with formylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but they often include key signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound has a similar pyrazole core but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-1H-pyrazole-5-carboxylic acid: Another related compound with a carboxylic acid group instead of a formyl group, affecting its reactivity and applications.
Uniqueness
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its formyl and nitrile groups make it a versatile intermediate in organic synthesis, enabling the creation of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
4-formyl-2-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-9-6(2-7)5(4-10)3-8-9/h3-4H,1H3 |
InChI Key |
MHZBXKUQIOSSON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C#N |
Origin of Product |
United States |
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